molecular formula C12H10FNO B6366155 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1111109-63-7

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366155
CAS RN: 1111109-63-7
M. Wt: 203.21 g/mol
InChI Key: YUEDOUMWPRNETC-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, is an organic compound that has been widely studied in scientific research due to its unique properties. It is a member of the hydroxypyridine family, and its chemical name is 5-(3-fluoro-4-methylphenyl)-2-hydroxypyridine, 95%. This compound has a variety of applications in the scientific research field, from its use as a model compound in biochemical and physiological studies to its use in lab experiments.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, has a variety of applications in scientific research. It has been used as a model compound in biochemical and physiological studies due to its unique properties. It has also been used in lab experiments to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs on the human body. In addition, it has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to study the structure-activity relationships of drugs.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, is not well understood. However, it is believed that this compound binds to certain receptors in the body, which then leads to the activation of certain biochemical pathways. This activation of biochemical pathways results in the production of various hormones, enzymes, and other molecules that are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, are not well understood. However, it has been shown to have an effect on the metabolism of various hormones, enzymes, and other molecules. It has also been shown to have an effect on the production of certain proteins and other molecules involved in various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, in lab experiments include its low cost and availability, its relatively low toxicity, and its ability to be used as a model compound in biochemical and physiological studies. The limitations of using this compound in lab experiments include its potential to cause adverse effects in certain individuals, its potential to cause interference with other compounds, and its potential to react with other compounds.

Future Directions

The potential future directions for 5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, include its use in the development of new drugs and therapies, its use in the study of biochemical and physiological processes, its use in the study of pharmacokinetics and pharmacodynamics, and its use in the study of the structure-activity relationships of drugs. In addition, this compound could be used in the development of new lab experiments and techniques, and it could be used to study the effects of various environmental factors on biochemical and physiological processes.

Synthesis Methods

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%, can be synthesized using a variety of methods. One method is the reaction of 4-methylphenol with 3-fluorobenzoyl chloride in the presence of an acid, such as sulfuric acid or hydrochloric acid. This reaction produces a compound called 5-(3-fluoro-4-methylphenyl)-2-hydroxypyridine, 95%. Another method is the reaction of 4-methylphenol with 3-fluorobenzaldehyde in the presence of an acid, such as sulfuric acid or hydrochloric acid. This reaction produces a compound called 5-(3-fluoro-4-methylphenyl)-2-hydroxybenzaldehyde, 95%.

properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-9(6-11(8)13)10-4-5-12(15)14-7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEDOUMWPRNETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682642
Record name 5-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine

CAS RN

1111109-63-7
Record name 5-(3-Fluoro-4-methylphenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111109-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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